molecular formula C6H12NaO9P B8082940 D-Mannose 6-phosphate sodium salt

D-Mannose 6-phosphate sodium salt

Cat. No.: B8082940
M. Wt: 282.12 g/mol
InChI Key: ZALKNDISPIVVKC-XECIQJBQSA-M
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Description

Sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate is a chemical compound with significant applications in various fields. It is a sodium salt of a phosphorylated sugar derivative, which plays a crucial role in biochemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose 6-phosphate sodium salt typically involves the phosphorylation of a sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective phosphorylation using reagents such as phosphorus oxychloride or phosphoric acid. The final step involves deprotection and neutralization with sodium hydroxide to obtain the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the phosphorylated sugar back to its original form or other reduced derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions, using reagents like alkyl halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced sugar derivatives.

    Substitution: Formation of alkylated or aminated sugar derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosylated molecules.

Biology: In biological research, it serves as a substrate for enzymatic reactions, helping to study enzyme kinetics and mechanisms.

Medicine: The compound is explored for its potential in drug delivery systems, particularly for targeting specific tissues or cells.

Industry: In the industrial sector, it is used in the production of biodegradable polymers and as an additive in food and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its phosphate group, which can participate in various biochemical reactions. It acts as a donor of phosphate groups in phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The molecular targets include enzymes like kinases and phosphatases, which regulate metabolic pathways and cellular functions.

Comparison with Similar Compounds

  • Sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate
  • Sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate

Comparison: Compared to its similar compounds, D-Mannose 6-phosphate sodium salt is unique due to its specific phosphorylation pattern, which influences its reactivity and applications. Its ability to participate in selective phosphorylation and dephosphorylation reactions makes it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKNDISPIVVKC-XECIQJBQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NaO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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